molecular formula C11H8Cl2N2O B051491 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone CAS No. 46503-52-0

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Cat. No.: B051491
CAS No.: 46503-52-0
M. Wt: 255.1 g/mol
InChI Key: YAEYBUZMILPYLT-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a chemical compound that features a dichlorophenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their cell membrane synthesis or function. The imidazole ring can interact with enzymes or receptors, leading to the disruption of essential biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethane
  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanoic acid

Uniqueness

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is unique due to its specific combination of a dichlorophenyl group and an imidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEYBUZMILPYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196862
Record name 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46503-52-0
Record name 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46503-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Trichlorinated derivative, 2-chloro-1-(2,4-dichlorophenyl)-ethanone (5.58 g), is added to 5.10 g of imidazole (75 mmole) in 25 ml of acetonitrile, and the reaction medium is stirred at ambient temperature for 24 hours. Then 50 ml of dichloromethane and 50 ml of water are added, followed by extracting, decanting, washing then re-extracting with dichloromethane. The organic phases are dried and evaporated under reduced pressure until a dry extract is obtained, which is purified by chromatography on silica eluting with a CH2Cl2/MeOH mixture 96/4 to afford 4.76 g of the expected product.
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Synthesis routes and methods III

Procedure details

A 300 ml solution of diethyl ether containing 100 g (0.53 mole) of 2,4-dichloroacetophenone was cooled to 0°-5° C., and treated with 85.0 g (0.53 mole) of bromide and stirred one hour. The organic layer was washed with 3×500 ml portions of saturated sodium bicarbonate solution followed by 3×500 ml portions of water. The aqueous layer was removed and the organic layer treated with a 200 ml portion of methanol containing 108.0 g (1.6 mole) of imidazole and stirred in the cold overnight. The solution was concentrated, poured into 1600 ml of H2O with separation of an oil, the aqueous layer decanted, and the oil extracted 2×300 ml of methylene chloride. The combined organic phase was washed 2×300 ml of H2O, dried over magnesium sulfate and concentrated to give 108.8 g (80%) of a red oil. The nitrate salt was formed by treatment of the oil in acetone/ether solution with excess nitric acid, m.p. 161°-163° C. The free base obtained by neutralization was recrystallized from ethanol/water, m.p. 80°-82° C.
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80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
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1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
Reactant of Route 3
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1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
Customer
Q & A

Q1: What is the significance of the (benzo[b]thienyl)methyl ether derivatives of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in antifungal research?

A1: Research has explored the synthesis and antifungal activity of (benzo[b]thienyl)methyl ethers derived from 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and its corresponding oxime. [] This study identified 7-chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b] (Sertaconazole) as a promising antifungal candidate for further research due to its notable activity. [] This highlights the potential of modifying the this compound structure to develop novel antifungal agents.

Q2: How has "click chemistry" been employed in the study of this compound analogs?

A2: Researchers have utilized Huisgen cycloaddition, a key reaction in "click chemistry," to synthesize a series of this compound (Oxiconazole) analogs containing 1H-1,2,3-triazolyl residues. [] This approach facilitated the efficient creation of diverse analogs by coupling various terminal alkynes with an azido ketoxime precursor derived from this compound. [] This study demonstrates the versatility of "click chemistry" for exploring structure-activity relationships and developing novel compounds with potential biological activity.

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